REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:16][CH3:17])[CH2:4][CH:5]([C:11](OCC)=[O:12])[C:6](OCC)=[O:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>CCOCC>[CH3:17][O:16][CH:3]([O:2][CH3:1])[CH2:4][CH:5]([CH2:11][OH:12])[CH2:6][OH:7] |f:1.2.3.4.5.6,8.9|
|
Name
|
Diethyl (2,2-dimethoxyethyl)malonate
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C(=O)OCC)C(=O)OCC)OC
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain a gentle reflux
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
FILTRATION
|
Details
|
The inorganic salts were filtered off
|
Type
|
EXTRACTION
|
Details
|
extracted with several 200 ml portions of tetrahydrofuran (THF)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled twice in vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CO)CO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.23 g | |
YIELD: PERCENTYIELD | 66.5% | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |